molecular formula C11H13N3O3 B11475227 1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B11475227
M. Wt: 235.24 g/mol
InChI Key: QXELKDDREYMLDR-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a methanamine group

Preparation Methods

The synthesis of 1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under specific reaction conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with the 3,4-dimethoxyphenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the methanamine group:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various substituted oxadiazoles, amines, and other derivatives.

Scientific Research Applications

1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)methanamine: This compound lacks the oxadiazole ring and has different chemical properties and applications.

    2,4-Dimethoxybenzylamine: This compound has a similar phenyl group but differs in the position and nature of the substituents.

    3,4-Dimethoxyphenylacetic acid: This compound has a carboxylic acid group instead of the methanamine group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C11H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)14-17-11/h3-5H,6,12H2,1-2H3

InChI Key

QXELKDDREYMLDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)CN)OC

Origin of Product

United States

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